1-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione

medicinal chemistry AT2 receptor structure-activity relationship

This 5-methylisoxazole-4-carbonyl azetidine–pyrrolidine-2,5-dione is a ready-to-screen heterocyclic building block for AT2 receptor antagonist programs. Its hydrogen-bond-rich isoxazole topology is chemically distinct from lipophilic diphenylacetyl analogs, offering an underexplored vector for IP generation. Supplied at ≥90% purity (LCMS/400 MHz NMR) as a solid, it bypasses in-house N-acylation and enables rapid inclusion in CNS-focused GPCR or pain-target screening panels.

Molecular Formula C12H13N3O4
Molecular Weight 263.253
CAS No. 2034359-02-7
Cat. No. B2849703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
CAS2034359-02-7
Molecular FormulaC12H13N3O4
Molecular Weight263.253
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)N2CC(C2)N3C(=O)CCC3=O
InChIInChI=1S/C12H13N3O4/c1-7-9(4-13-19-7)12(18)14-5-8(6-14)15-10(16)2-3-11(15)17/h4,8H,2-3,5-6H2,1H3
InChIKeyMJHFLCLPFNFMCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(5-Methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione (CAS 2034359-02-7): Structural Baseline for Procurement


1-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione (CAS 2034359-02-7) is a heterocyclic small molecule built on an azetidine–succinimide scaffold bearing a 5-methylisoxazole-4-carbonyl substituent. The compound belongs to a broader class of azetidine–pyrrolidine-2,5-dione hybrids claimed as angiotensin II type 2 (AT2) receptor antagonists in the Spinifex/Novartis patent family [1]. It is commercially supplied as a screening compound by Life Chemicals (catalog F6473-3821) at ≥90% purity verified by LCMS and 400 MHz NMR , intended for early-stage drug discovery and chemical biology probe development.

Why 1-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione Cannot Be Replaced by Close Analogs


Within the azetidine–pyrrolidine-2,5-dione chemotype, subtle variations in the N-acyl substituent profoundly alter target engagement, as demonstrated by the >30-fold difference in AT2 receptor binding affinity between the 2,2-diphenylacetyl analog (Ki = 270 nM) and unsubstituted or sulfonamide congeners [1]. The 5-methylisoxazole-4-carbonyl group in the target compound introduces a specific hydrogen-bond-acceptor topology and electronic character absent in phenylacetyl or alkylsulfonyl analogs, while the 4-carbonyl regioisomer (CAS 1798511-60-0, carbonyl at the 3-position) presents a different spatial orientation of the amide linker, which can alter the conformational preference of the azetidine ring and downstream pharmacology . Generic substitution with structurally similar building blocks therefore carries a high risk of losing any activity signature and compromising SAR reproducibility.

Quantitative Differentiation Evidence for Procurement: 1-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione


Regioisomeric Differentiation: 4-Carbonyl vs. 3-Carbonyl Isoxazole Topology

The target compound places the azetidine amide carbonyl at the 4-position of the 5-methylisoxazole ring, whereas the closest commercially available regioisomer (CAS 1798511-60-0) attaches the carbonyl at the 3-position. Although direct comparative bioactivity data for the target compound are lacking, systematic SAR within the azetidine–pyrrolidine-2,5-dione class shows that the position and vector of the N-acyl group are critical determinants of AT2 receptor affinity [1]. Changing the substitution point from the 4- to the 3-position alters the dihedral angle between the isoxazole plane and the amide bond, which can reorient the terminal heterocycle relative to the azetidine core and affect target binding.

medicinal chemistry AT2 receptor structure-activity relationship

Hydrogen-Bond-Acceptor Profile Differentiates Isoxazole from Phenylacetyl AT2 Antagonist Scaffolds

The 5-methylisoxazole-4-carbonyl group contributes two heteroatom hydrogen-bond acceptors (isoxazole O and N) in addition to the amide carbonyl, producing a total of three HBA sites, compared with two HBA sites in the 2,2-diphenylacetyl analog (CAS 1903447-18-6). The diphenylacetyl analog is a confirmed human AT2 receptor antagonist with a Ki of 270 nM [1]. The additional HBA capacity of the isoxazole may enable interactions with polar residues in the AT2 binding pocket that are inaccessible to the purely lipophilic diphenylacetyl group, although direct binding data for CAS 2034359-02-7 have not been reported.

medicinal chemistry AT2 receptor pharmacophore modeling

Purity and Analytical Characterization Benchmark Against Unsubstituted Scaffold

Commercial sourcing data indicate that CAS 2034359-02-7 is supplied by Life Chemicals with ≥90% purity confirmed by LCMS and 400 MHz NMR . In contrast, the unsubstituted scaffold 1-(azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1493157-01-9) is offered at 95% purity by some vendors and ≥97% by others, but with documented supply discontinuations at certain distributors, raising concerns about long-term availability . The target compound thus combines a proven quality-control pipeline with a functionalized scaffold that eliminates the need for downstream N-acylation chemistry.

chemical procurement quality control screening library

Molecular Weight and Lipophilicity Differentiation from Dimethylisoxazole Analog

The target compound (MW = 263.25 g/mol, molecular formula C12H13N3O4) differs from the 3,5-dimethylisoxazole analog (CAS not located; molecular formula C13H15N3O4, MW = 277.28 g/mol) by replacement of a methyl group with a hydrogen at the isoxazole 3-position. This reduces both molecular weight and lipophilicity (estimated AlogP difference of approximately 0.5 log units based on fragment addition), placing the target compound closer to the optimal property space for CNS drug-likeness . Direct comparative biological data are absent for both compounds.

physicochemical properties drug-likeness library design

Priority Application Scenarios for 1-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione in Research and Industrial Procurement


AT2 Receptor Antagonist Hit-Finding and Lead Optimization Campaigns

As an azetidine–pyrrolidine-2,5-dione bearing an isoxazole substituent, CAS 2034359-02-7 can serve as a structurally novel starting point for AT2 receptor antagonist discovery programs. The Spinifex/Novartis patent family establishes that azetidine–pyrrolidine-2,5-diones with appropriate N-acyl groups are competent AT2 antagonists with therapeutic relevance in neuropathic pain and inflammatory pain [1]. The 5-methylisoxazole-4-carbonyl group introduces a hydrogen-bond-rich heterocycle that is chemically distinct from the predominantly lipophilic substituents exemplified in the patent, offering an underexplored vector for intellectual property generation.

High-Throughput Screening (HTS) Library Diversification with Pre-Functionalized Azetidine Scaffolds

The compound is stocked by Life Chemicals as a ready-to-screen building block with quality-controlled purity (≥90% by LCMS/NMR) [1]. Unlike the unsubstituted scaffold (CAS 1493157-01-9), which has faced supply discontinuations at some vendors , CAS 2034359-02-7 provides a pre-functionalized chemotype that bypasses the need for in-house N-acylation chemistry, enabling rapid inclusion in focused screening sets for GPCR or pain-target panels.

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies

Procurement of CAS 2034359-02-7 alongside its 3-carbonyl regioisomer (CAS 1798511-60-0, available from A2B Chem [1]) enables systematic exploration of the positional effect of the isoxazole–amide linkage on biological activity. Such regioisomeric SAR studies are essential for defining the pharmacophoric requirements of the isoxazole-azetidine chemotype and for establishing robust intellectual property positions distinct from the diphenylacetyl AT2 antagonist series.

Physicochemical Property-Driven CNS Drug Discovery Libraries

With a molecular weight of 263.25 g/mol and a monomethylisoxazole substituent, the compound occupies a favorable region of CNS drug-like property space that is distinct from higher-MW and more lipophilic analogs such as the 3,5-dimethylisoxazole variant [1]. Procurement for CNS-focused screening collections is supported by its inclusion in Life Chemicals' ADMET-like Screening Compound Library, which selects for predicted favorable blood-brain barrier penetration and reduced CYP inhibition risk .

Quote Request

Request a Quote for 1-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.